Methyl 5-(4-formylphenoxy)nicotinate
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Overview
Description
Methyl 5-(4-formylphenoxy)nicotinate: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-formylphenoxy)nicotinate typically involves the esterification of 5-(4-formylphenoxy)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(4-formylphenoxy)nicotinate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(4-carboxyphenoxy)nicotinic acid.
Reduction: Methyl 5-(4-hydroxyphenoxy)nicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-(4-formylphenoxy)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-formylphenoxy)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nicotinate moiety may also interact with nicotinic acetylcholine receptors, modulating their function and influencing cellular signaling pathways.
Comparison with Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient in topical preparations.
Ethyl 5-(4-formylphenoxy)nicotinate: Similar structure but with an ethyl ester instead of a methyl ester.
5-(4-formylphenoxy)nicotinic acid: The carboxylic acid form of the compound.
Uniqueness: Methyl 5-(4-formylphenoxy)nicotinate is unique due to the presence of both a formyl group and a nicotinate moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-(4-formylphenoxy)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-14(17)11-6-13(8-15-7-11)19-12-4-2-10(9-16)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLQAXZRPCIFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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